molecular formula C26H31N5O3S B2756857 3,3-diphenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide CAS No. 1021221-71-5

3,3-diphenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide

Cat. No.: B2756857
CAS No.: 1021221-71-5
M. Wt: 493.63
InChI Key: OPROGDHKCHIQLY-UHFFFAOYSA-N
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Description

3,3-diphenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide is a useful research compound. Its molecular formula is C26H31N5O3S and its molecular weight is 493.63. The purity is usually 95%.
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Biological Activity

3,3-Diphenyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a diphenyl group, a pyrimidinyl piperazine moiety, and a sulfonyl propyl chain. Its unique structure is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC25H32N4O2S
Molecular Weight448.61 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group may facilitate interactions with various biological targets, modulating their activity and leading to therapeutic effects.

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related diphenyl compounds have shown promising results in inhibiting the proliferation of breast cancer cells while exhibiting low toxicity to normal cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties have been explored through its ability to inhibit key inflammatory pathways. In vitro studies have indicated that related compounds can effectively reduce pro-inflammatory cytokine production, suggesting a role in managing inflammatory diseases .

Case Studies

  • Cytotoxicity in Cancer Cells :
    In a study evaluating the cytotoxic effects of related diphenyl compounds, it was found that they induced significant apoptosis in MCF-7 breast cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity against these cancer cells .
  • Anti-inflammatory Activity :
    A related study assessed the anti-inflammatory effects of similar compounds on macrophage cell lines. The results showed a marked reduction in TNF-alpha and IL-6 production upon treatment with the compound, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameAnticancer ActivityAnti-inflammatory Activity
2,2-Diphenyl-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)acetamideModerateLow
1,3-Diaryl-2-propen-1-oneHighModerate

Properties

IUPAC Name

3,3-diphenyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O3S/c32-25(21-24(22-9-3-1-4-10-22)23-11-5-2-6-12-23)27-15-8-20-35(33,34)31-18-16-30(17-19-31)26-28-13-7-14-29-26/h1-7,9-14,24H,8,15-21H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPROGDHKCHIQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.